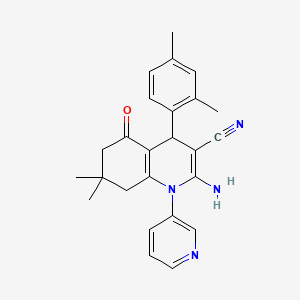![molecular formula C14H13N3O5 B15000317 2-{2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetamide](/img/structure/B15000317.png)
2-{2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitro group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a nitroalkene, under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the oxazole intermediate.
Acetamide formation: The final step involves the reaction of the phenoxy intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反应分析
Types of Reactions
2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The oxazole ring can be hydrogenated to form a saturated heterocycle.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a saturated oxazole derivative.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETATE
- 2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ETHANOL
Uniqueness
2-{2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETAMIDE is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the oxazole ring and nitro group provides a versatile scaffold for further functionalization and optimization in various applications.
属性
分子式 |
C14H13N3O5 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
2-[2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-9-14(17(19)20)12(22-16-9)7-6-10-4-2-3-5-11(10)21-8-13(15)18/h2-7H,8H2,1H3,(H2,15,18)/b7-6+ |
InChI 键 |
GPSQPXDNILADER-VOTSOKGWSA-N |
手性 SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2OCC(=O)N |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000236.png)

![2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15000258.png)
![Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000263.png)
![ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15000267.png)
![{[2-(Ethenylsulfonyl)ethyl]sulfanyl}benzene](/img/structure/B15000272.png)
![2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B15000276.png)
![1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000292.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B15000299.png)
![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)

![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15000329.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)
